molecular formula C13H15N5O4S2 B1149421 (Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)-N-((5-Methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1, CAS No. 178422-44-1

(Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)-N-((5-Methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,

Cat. No.: B1149421
CAS No.: 178422-44-1
M. Wt: 369.4193
InChI Key:
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-((5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-4-yl)thio)acetamide: is a complex organic compound featuring a thiazole ring, a hydroxyimino group, and a furothiazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole and 5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-4-yl chloride.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol at temperatures ranging from 0°C to 50°C, depending on the specific step.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For improved efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the furothiazinone moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Due to its structural similarity to known antibiotics, it is being studied for its potential to inhibit bacterial growth.

    Enzyme Inhibition: Potential inhibitor of enzymes involved in bacterial cell wall synthesis.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new antibiotics.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial enzymes involved in cell wall synthesis. The hydroxyimino group interacts with the active site of the enzyme, preventing the formation of the bacterial cell wall and leading to cell death. The thiazole ring and furothiazinone moiety enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide: Lacks the furothiazinone moiety, resulting in lower antimicrobial activity.

    (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-phenylacetamide: Contains a phenyl group instead of the furothiazinone moiety, altering its binding properties and efficacy.

Uniqueness

The presence of the furothiazinone moiety in (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)-N-((5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-4-yl)thio)acetamide provides enhanced binding affinity and specificity, making it a more potent antimicrobial agent compared to its analogs.

Properties

CAS No.

178422-44-1

Molecular Formula

C13H15N5O4S2

Molecular Weight

369.4193

Synonyms

(Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)-N-((5-Methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)Methyl)acetaMide

Origin of Product

United States

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